molecular formula C18H29N3O2 B6125627 N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide

N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide

カタログ番号 B6125627
分子量: 319.4 g/mol
InChIキー: MZOLXRMTQIVKLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide, commonly referred to as HEPMA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. HEPMA is a piperazine derivative that has shown promise in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.

作用機序

The mechanism of action of HEPMA is not fully understood. However, it is believed that HEPMA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, HEPMA has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. By inhibiting the activity of COX-2, HEPMA can reduce inflammation and alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
HEPMA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that HEPMA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. HEPMA has also been found to reduce the production of inflammatory molecules and alleviate the symptoms of inflammation. Additionally, HEPMA has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

実験室実験の利点と制限

HEPMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promise in a variety of disease models, making it a versatile compound for research. However, there are also limitations to using HEPMA in lab experiments. One limitation is that the mechanism of action of HEPMA is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, HEPMA has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

将来の方向性

There are several future directions for research on HEPMA. One direction is to further investigate the mechanism of action of HEPMA and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective drugs based on the structure of HEPMA. Another direction is to test the efficacy and safety of HEPMA in clinical trials. If HEPMA proves to be safe and effective in humans, it could become a valuable drug for the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to optimize the synthesis of HEPMA and develop more efficient methods for producing the compound.

合成法

The synthesis of HEPMA involves the reaction of 4-aminobenzhydrol with 3-(2-hydroxyethyl)-4-isopropyl-1-piperazinecarboxylic acid in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure HEPMA. The synthesis of HEPMA has been optimized to yield high purity and high yield of the compound.

科学的研究の応用

HEPMA has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. HEPMA has also been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, HEPMA has been found to have neuroprotective properties and has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

N-[4-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-14(2)21-10-9-20(13-18(21)8-11-22)12-16-4-6-17(7-5-16)19-15(3)23/h4-7,14,18,22H,8-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOLXRMTQIVKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。